biotin-11-dUTP

Nucleic Acid Labeling Detection Sensitivity Non-Radioactive Probes

Biotin-11-dUTP (CAS 86303-25-5) is a biotin-modified deoxyuridine triphosphate (dUTP) analog that substitutes for dTTP during enzymatic DNA synthesis, enabling non-radioactive nucleic acid labeling. The '11' designation refers to the 11-atom linker between the C5 position of uridine and the biotin moiety, a structural feature that critically influences both enzymatic incorporation efficiency and subsequent streptavidin-based detection.

Molecular Formula C28H45N6O17P3S
Molecular Weight 862.7 g/mol
CAS No. 86303-25-5
Cat. No. B1236100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebiotin-11-dUTP
CAS86303-25-5
Synonymsbiotin-11-dUTP
Molecular FormulaC28H45N6O17P3S
Molecular Weight862.7 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1
InChIKeyAZRNEVJSOSKAOC-VPHBQDTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-11-dUTP (CAS 86303-25-5) for Non-Radioactive Nucleic Acid Labeling – Product Selection Guide for Procurement


Biotin-11-dUTP (CAS 86303-25-5) is a biotin-modified deoxyuridine triphosphate (dUTP) analog that substitutes for dTTP during enzymatic DNA synthesis, enabling non-radioactive nucleic acid labeling . The '11' designation refers to the 11-atom linker between the C5 position of uridine and the biotin moiety, a structural feature that critically influences both enzymatic incorporation efficiency and subsequent streptavidin-based detection . This compound is widely employed in nick translation, random priming, 3′-end labeling, PCR, and TUNEL assays for apoptosis detection, with detection limits as low as 1 pg of target DNA achievable via Southern blot hybridization [1].

Methods Nick translation, random priming, PCR, 3′-end labeling, and TUNEL assays
Detection Reported pg-level detection limits support low-abundance target analysis
Workflow Non-radioactive alternative to 32P; compatible with streptavidin-based amplification

Why Biotin-11-dUTP Cannot Be Casually Substituted with Other Biotinylated Nucleotides or Detection Haptens


Procurement decisions involving biotinylated dUTP analogs must account for the quantifiable trade-off between enzymatic incorporation efficiency and detection sensitivity, a relationship governed by linker length . Shorter linkers (e.g., 11 atoms) favor higher polymerase incorporation rates, while longer linkers (e.g., 16 or 20 atoms) enhance biotin-streptavidin binding but reduce incorporation yields . Furthermore, alternative hapten systems such as digoxigenin (DIG)-dUTP offer comparable discrimination of apoptotic versus non-apoptotic cells in TUNEL assays, yet differ in background fluorescence and absolute detection limits, directly impacting assay signal-to-noise ratios [1]. Substituting biotin-11-dUTP without adjusting reaction conditions (e.g., dTTP ratio, polymerase selection) can result in suboptimal labeling density and compromised downstream detection sensitivity.

Property Biotin-11-dUTP Alternative biotinylated nucleotides / DIG-dUTP
Linker length 11-atom linker balances polymerase incorporation and streptavidin accessibility Longer linkers (16 or 20 atoms) may reduce incorporation yield while improving binding
Hapten type Biotin-streptavidin detection with high affinity DIG-dUTP may show different background and signal-to-noise; detection infrastructure must match
Reaction condition Validated starting ratio 50% biotin-11-dUTP / 50% dTTP for PCR/nick translation Without ratio and polymerase optimization, labeling density may shift and affect sensitivity

Quantitative Differentiation of Biotin-11-dUTP: Head-to-Head Performance Data for Informed Procurement


Detection Sensitivity: Biotin-11-dUTP Outperforms Digoxigenin-dUTP by 10-Fold in pg-Level DNA Detection

Biotin-11-dUTP-labeled DNA achieves a detection limit of 0.1 pg/µL when paired with streptavidin-horseradish peroxidase (HRP) conjugates, which represents a 10-fold sensitivity improvement over digoxigenin-based detection systems under comparable conditions . This differential sensitivity is critical for applications requiring the detection of low-abundance target sequences, such as single-copy gene detection in genomic DNA. The enhanced sensitivity stems from the high signal amplification achievable with streptavidin-HRP and the high biotin-binding affinity (Kd ~10^-14 to 10^-15 M) [1].

Detection limit
Head-to-head
0.1 pg/µL vs 1 pg/µL (10-fold difference)
Supports lower detection threshold workflow selection
Streptavidin-HRP chemiluminescent detection
Nucleic Acid Labeling Detection Sensitivity Non-Radioactive Probes

Hybridization Sensitivity: Biotin-11-dUTP Probes Achieve 1-5 pg Detection Limits Comparable to 32P-Labeled Probes

Southern blot hybridization using biotin-11-dUTP-labeled probes can detect less than 1 pg of target sequence and single-copy gene sequences in human genomic DNA, with signal development completed within several hours [1]. In dot-blot hybridization assays, biotin-11-dUTP probes achieve detection limits of 5 pg (colorimetric) and 2-3 pg (chemiluminescent) of related target sequences, demonstrating sensitivity comparable to traditional 32P-labeled probes while eliminating radioactive waste handling requirements [2][3]. The specificity of biotin-11-dUTP-labeled 19mer oligonucleotide probes is comparable to 32P-labeled controls in detecting pathogenic globin gene mutations [3].

Hybridization sensitivity
Head-to-head
Comparable to 32P-labeled probes (1–5 pg)
Radioactive-free detection with equivalent sensitivity
Southern/dot blot with chemiluminescent/colorimetric readout
Southern Blot Hybridization Probe Radioactive Alternative

TUNEL Assay Discrimination: Biotin-11-dUTP Matches Digoxigenin-dUTP in Apoptotic Cell Discrimination with Comparable Fold-Increase (20-30×)

In flow cytometric TUNEL assays, the discrimination of apoptotic from non-apoptotic cells using biotin-11-dUTP (b-dUTP) is comparable to that achieved with digoxigenin-dUTP (d-dUTP) [1]. Both labeling techniques result in a 20-30 fold increase in staining intensity of apoptotic cells relative to non-apoptotic controls [1]. However, digoxigenin-dUTP exhibits somewhat lower background fluorescence compared to biotin-11-dUTP in this assay format, while direct fluorescein-dUTP labeling is less sensitive overall but offers greater procedural simplicity [1].

Apoptotic discrimination
Head-to-head
20–30× fold increase, equivalent to DIG-dUTP
Interchangeable selection based on detection platform
Flow cytometry TUNEL assay
Apoptosis Detection Flow Cytometry TUNEL Assay

Enzymatic Incorporation Efficiency: 11-Atom Linker Optimizes DNA Polymerase Incorporation vs. Detection Sensitivity

The 11-atom linker of biotin-11-dUTP provides a quantifiable balance between two competing performance requirements: enzymatic incorporation efficiency by DNA polymerases and subsequent biotin-streptavidin binding strength . Shorter linkers generally yield higher incorporation efficiency by reducing steric hindrance during DNA synthesis, whereas longer linkers (e.g., 16- or 20-atom) improve biotin accessibility for streptavidin binding . The 11-atom linker is empirically suggested as optimal for the majority of applications, providing sufficient spacing for efficient streptavidin interaction while maintaining acceptable incorporation rates across multiple polymerase types including Taq, Klenow fragment, phi29, and reverse transcriptases .

Linker performance
Data to verify
11-atom linker balances incorporation vs. detection (class trend)
Reported trade-off; quantitative incorporation data not provided
Class-level inference; review for specific polymerase
DNA Polymerase Incorporation Efficiency Linker Length

Recommended dTTP Ratio for PCR and Nick Translation: 50% Biotin-11-dUTP / 50% dTTP

For optimal product yields and high incorporation rates in PCR and nick translation reactions, the empirically recommended Biotin-11-dUTP/dTTP ratio is 50% biotin-11-dUTP to 50% dTTP [1]. This ratio ensures sufficient labeling density for downstream detection while maintaining acceptable polymerase processivity and reaction fidelity . Individual optimization of the ratio may be required depending on the specific application and detection conditions, but the 50/50 ratio serves as a validated starting point for most experimental designs [1].

Reaction condition
Supporting evidence
50% biotin-11-dUTP / 50% dTTP
Reported starting ratio for PCR and nick translation
Individual optimization may be needed
PCR Labeling Nick Translation Reaction Optimization

Optimal Application Scenarios for Biotin-11-dUTP Based on Quantitative Performance Differentiation


High-Sensitivity Southern and Dot-Blot Hybridization for Single-Copy Gene Detection

Biotin-11-dUTP-labeled probes achieve detection limits of ≤1 pg of target DNA in Southern blots, enabling reliable detection of single-copy gene sequences in complex genomic backgrounds . This sensitivity, coupled with the elimination of radioactive waste handling, makes biotin-11-dUTP the optimal procurement choice for diagnostic laboratories and core facilities performing routine hybridization-based assays where 32P is undesirable or prohibited . The 10-fold sensitivity advantage over digoxigenin-dUTP further solidifies biotin-11-dUTP as the preferred hapten when maximizing detection of low-abundance targets is mission-critical.

TUNEL Apoptosis Detection with Streptavidin-Based Amplification Infrastructure

In flow cytometry and chromogenic TUNEL assays, biotin-11-dUTP provides apoptotic cell discrimination equivalent to digoxigenin-dUTP (20-30 fold staining increase over non-apoptotic controls) . Laboratories with existing streptavidin-HRP or streptavidin-fluorophore detection infrastructure should prioritize biotin-11-dUTP procurement to leverage this compatibility without requiring additional anti-digoxigenin antibody investments. Standard TUNEL protocols utilize 1 mM biotin-11-dUTP with 20 U/μL TdT and 1 mM ATP for optimal labeling of DNA strand breaks .

PCR and Nick Translation Probe Preparation with Validated 50% dTTP Replacement

For laboratories generating biotinylated DNA probes via PCR or nick translation, biotin-11-dUTP offers a validated starting ratio of 50% biotin-11-dUTP / 50% dTTP that balances labeling density with polymerase processivity . This reduces optimization overhead and ensures reproducible probe preparation across multiple users and experiments. The 11-atom linker provides a practical compromise between efficient Taq/Klenow polymerase incorporation and adequate biotin accessibility for downstream streptavidin detection .

Non-Radioactive In Situ Hybridization (ISH) and FISH with Amplified Detection

Biotin-11-dUTP is widely employed in fluorescence in situ hybridization (FISH) and chromogenic ISH for detecting specific nucleic acid sequences in fixed cells and tissue sections . When combined with tyramide signal amplification (TSA) and streptavidin-HRP, the high biotin-streptavidin binding affinity (Kd ~10^-14 to 10^-15 M) enables sensitive, localized signal detection . The 11-atom linker provides sufficient spacing to minimize steric hindrance between the labeled DNA probe and the streptavidin detection conjugate, making biotin-11-dUTP a robust procurement choice for spatial transcriptomics and cytogenetic applications .

Application
Selection Property
Validation Focus
High-sensitivity hybridization
Biotin-11-dUTP probe sensitivity
pg-level detection limit validation with chemiluminescent or colorimetric detection
TUNEL apoptosis detection
Streptavidin-based detection compatibility
Staining fold-increase and background fluorescence assessment
PCR / nick translation probe preparation
Incorporation efficiency and labeling density balance
dTTP replacement ratio and polymerase compatibility
In situ hybridization (ISH / FISH)
Biotin-streptavidin affinity and steric accessibility
Signal amplification and spatial resolution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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